pKa and LogP Modulation vs Cyclobutyl Analogs
Systematic measurement of dissociation constants and log P values for 3,3-difluorocyclobutaneamine and 3,3-difluorocyclobutanecarboxylic acid derivatives demonstrated that gem-difluorination at the 3-position decreases pKa by 0.3–0.5 units and decreases LogP by 0.54–0.55 units relative to non-fluorinated cyclobutyl counterparts [1]. Direct comparison with the regioisomeric 2,2-difluorocyclobutyl-substituted analogs revealed that the 3,3-substitution pattern produces measurably distinct three-dimensional exit vector geometries as established by X-ray crystallographic analysis [2].
| Evidence Dimension | pKa and LogP modulation; 3D exit vector geometry |
|---|---|
| Target Compound Data | pKa decrease: 0.3–0.5 units vs non-fluorinated; LogP decrease: 0.54–0.55 units vs non-fluorinated [1] |
| Comparator Or Baseline | Non-fluorinated cyclobutyl derivatives; 2,2-difluorocyclobutyl derivatives (regioisomeric comparator) |
| Quantified Difference | pKa reduced by 0.3–0.5 units; LogP reduced by 0.54–0.55 units; 3D exit vector orientation differs from 2,2-isomer by X-ray crystallography [2] |
| Conditions | pKa and LogP measured for amine and carboxylic acid derivatives; 3D structures compared via exit vector plot analysis of X-ray crystallographic data [REFS-1, REFS-2] |
Why This Matters
Quantified pKa and LogP shifts directly inform lead optimization for CNS penetration, solubility, and target engagement without altering core pharmacophore connectivity.
- [1] Chernykh A, Melnykov K, Tolmacheva N, Kondratov I, Radchenko D, Daniliuc C, Volochnyuk D, Ryabukhin S, Kuchkovska Y, Grygorenko O. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. J Org Chem. 2019;84(13):8487-8496. View Source
- [2] Chernykh A, et al. Three-dimensional structures of 2,2- and 3,3-difluorocyclobutanamines compared using exit vector plot analysis of X-ray crystallographic data. J Org Chem. 2019;84(13):8487-8496. View Source
